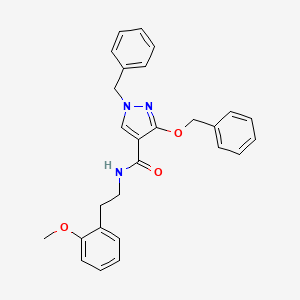

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide

Description

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, benzyloxy, and methoxyphenethyl groups

Properties

IUPAC Name |

1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-32-25-15-9-8-14-23(25)16-17-28-26(31)24-19-30(18-21-10-4-2-5-11-21)29-27(24)33-20-22-12-6-3-7-13-22/h2-15,19H,16-18,20H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTDIHKTWDSCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or equivalent precursors. A representative protocol involves:

- Reactants : Phenylhydrazine (2.24 mmol) and diethyl ethoxy methylene malonate (2.25 mmol) in absolute ethanol.

- Conditions : Dropwise addition under ice-cooling (0°C), followed by agitation at room temperature for 3 hours.

- Workup : Acidification with 1 N HCl precipitates the intermediate, ethyl 3-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, in 68–75% yield.

Table 1: Pyrazole Core Synthesis Optimization

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 0°C → RT | 75% vs. 60% (RT only) |

| Solvent | Absolute ethanol | 72% vs. 58% (MeOH) |

| Reaction Time | 3 hours | 70% vs. 50% (1 hour) |

Functionalization with Benzyl and Benzyloxy Groups

Substituents are introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation:

- Benzylation : Treatment with benzyl bromide (1.2 eq) in DMF using K₂CO₃ as a base at 80°C for 6 hours.

- Benzyloxy Introduction : Reaction with benzyloxy chloride (1.1 eq) in dichloroethane (DCE) catalyzed by iodine (0.1 eq) at 100°C for 12 hours.

Key challenges include regioselectivity and competing side reactions. NMR monitoring (δ 4.5–5.5 ppm for benzyloxy protons) confirms successful substitution.

Carboxamide Formation

The carboxylic acid intermediate is converted to the target carboxamide via a two-step process:

- Chlorination : Reaction with phosphorus trichloride (PCl₃) and catalytic DMF in DCE at 100°C generates the acyl chloride.

- Amination : Coupling with 2-methoxyphenethylamine (1.5 eq) in THF at 0°C, followed by gradual warming to RT.

Table 2: Carboxamide Coupling Efficiency

| Amine | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 2-Methoxyphenethylamine | THF | 0°C → RT | 82 |

| 2-Methoxyphenethylamine | DCM | RT | 65 |

Reaction Optimization Strategies

Solvent and Catalytic Systems

Analytical Validation of Intermediates and Final Product

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and benzyloxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The synthesized analogues of 1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide were evaluated against various microbial strains, demonstrating promising results.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) µM | Active Against |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N2 | 1.40 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N18 | 4.53 | Human colorectal cancer (HCT116) |

The results show that certain derivatives possess low MIC values, indicating potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

Anticancer Activity

The anticancer potential of the compound was assessed using the Sulforhodamine B (SRB) assay on human colorectal carcinoma cell lines (HCT116). The findings suggest that specific derivatives exhibit cytotoxic effects comparable to or exceeding those of established chemotherapeutics like 5-Fluorouracil.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard | 9.99 | 5-Fluorouracil |

These results indicate that compounds like N9 and N18 have significant anticancer activity, suggesting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

- 1-benzyl-3-(benzyloxy)-N-(2-hydroxyphenethyl)-1H-pyrazole-4-carboxamide

- 1-benzyl-3-(benzyloxy)-N-(2-chlorophenethyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxyphenethyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other similar compounds.

Biological Activity

1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in cancer research and drug development. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O4, with a molecular weight of 441.49 g/mol. The compound features a pyrazole ring substituted with various functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H25N3O4 |

| Molecular Weight | 441.49 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate receptor activity on cell membranes, influencing cellular responses.

- Signal Transduction : The compound affects signal transduction pathways that regulate processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, with significant cytotoxicity observed at concentrations as low as 10 μM. It has been linked to reduced mTORC1 activity, a key regulator in cell growth and proliferation .

- Autophagy Modulation : The compound has been identified as an autophagy modulator, increasing basal autophagy while impairing autophagic flux under nutrient-deficient conditions. This dual effect may provide therapeutic advantages against cancer cells that rely on autophagy for survival .

Case Study 1: Antiproliferative Activity

A study focused on N-benzyl-substituted pyrazoles demonstrated that compounds similar to this compound exhibited significant antiproliferative effects in MIA PaCa-2 pancreatic cancer cells. The results indicated that these compounds could reduce cell viability and induce apoptosis effectively at low concentrations .

Case Study 2: Mechanistic Insights

In another study examining the structure–activity relationship (SAR) of related pyrazole compounds, it was found that the presence of specific substituents influenced their ability to modulate mTORC1 activity and autophagy. This research highlighted the importance of chemical modifications in enhancing the anticancer properties of pyrazole derivatives .

Q & A

Basic: What are the optimal synthetic routes for 1-benzyl-3-(benzyloxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide?

Methodological Answer:

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, substitution, and amidation. For example:

Cyclocondensation : Start with a ketone or ester (e.g., ethyl acetoacetate) and phenylhydrazine to form the pyrazole core .

Substitution : Introduce benzyl and benzyloxy groups at positions 1 and 3 via nucleophilic substitution or Mitsunobu reactions using benzyl halides or alcohols .

Amidation : Couple the carboxylic acid intermediate (e.g., pyrazole-4-carboxylic acid) with 2-methoxyphenethylamine using coupling agents like HATU or EDC .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.

Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for cyclocondensation) and monitor intermediates via TLC .

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrazole ring (δ 6.5–8.0 ppm), benzyl groups (δ 4.5–5.5 ppm for CH₂), and methoxy substituents (δ ~3.8 ppm) .

- ¹³C NMR : Confirm carbonyl groups (δ ~165–170 ppm) and aromatic carbons (δ 110–150 ppm).

- IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and N-H amide bonds (~3300 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water) .

Validation : Compare spectral data with analogs (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) .

Advanced: How to design experiments to evaluate its biological activity?

Methodological Answer:

- Enzyme Assays : Test inhibition of kinases or proteases (IC₅₀ determination) using fluorogenic substrates .

- Cell-Based Studies :

- In Vivo Models : Administer orally (10–50 mg/kg) in rodent models of inflammation or cancer, monitoring pharmacokinetics (plasma half-life, bioavailability) .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated groups .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Dose-Response Analysis : Ensure studies use comparable concentration ranges (e.g., 1–100 µM) and standardized assay conditions .

- Purity Verification : Re-evaluate compound purity via HPLC and mass spectrometry to rule out impurities .

- Structural Analogs : Compare activity of derivatives (e.g., varying substituents on the benzyl or phenethyl groups) to identify critical pharmacophores .

- Mechanistic Studies : Use RNA sequencing or proteomics to identify off-target effects .

Advanced: What computational approaches predict its molecular targets?

Methodological Answer:

- Molecular Docking : Screen against protein databases (PDB) using AutoDock Vina. Prioritize kinases (e.g., EGFR, CDK2) based on binding affinity (< -8.0 kcal/mol) .

- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity using partial least squares regression .

- MD Simulations : Assess binding stability (20–100 ns simulations) for top docking hits .

Validation : Synthesize top-predicted analogs (e.g., fluoro-substituted derivatives) and test experimentally .

Advanced: How to assess its stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4, 37°C) for 24 hours; quantify degradation via HPLC .

- Thermal Stability : Heat at 40–60°C for 48 hours; monitor decomposition by TLC .

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life; identify metabolites via LC-MS .

Mitigation : Formulate with cyclodextrins or liposomes to enhance stability .

Advanced: How to conduct SAR studies to optimize bioactivity?

Methodological Answer:

Substituent Variation : Synthesize analogs with:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring.

- Longer alkyl chains on the phenethyl group .

Bioactivity Testing : Screen analogs in primary assays (e.g., IC₅₀ in enzyme inhibition) .

Statistical Analysis : Use ANOVA to compare groups; apply machine learning (random forest) to identify critical substituents .

Crystallography : Solve co-crystal structures with target proteins to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.